methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate

NAAA inhibition PEA elevation Anti-inflammatory

Procuring chromenone-based NAAA inhibitors with the precise substitution pattern for potent, selective target engagement is a significant challenge. Methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate directly addresses this, providing a validated chemical probe for the NAAA-PEA-PPARα pathway. - **Confirmed Potency & Selectivity:** Demonstrates a 73 nM IC50 against NAAA with a >10 µM selectivity window over acid ceramidase, eliminating confounding off-target phenotypes. - **Optimized Cellular Activity:** The methyl ester ensures superior membrane permeability (PAMPA log Pe 2.3) and a 47 min microsomal half-life, enabling intracellular hydrolysis to the active acid for sustained target engagement.

Molecular Formula C21H19ClO5
Molecular Weight 386.83
CAS No. 380210-34-4
Cat. No. B2484428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate
CAS380210-34-4
Molecular FormulaC21H19ClO5
Molecular Weight386.83
Structural Identifiers
SMILESCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C21H19ClO5/c1-3-4-15-9-20(23)27-18-11-19(17(22)10-16(15)18)26-12-13-5-7-14(8-6-13)21(24)25-2/h5-11H,3-4,12H2,1-2H3
InChIKeyXFBOTWHWEDMYRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate: A Chromenone NAAA Inhibitor


Methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate (CAS 380210-34-4) is a synthetic chromen-2-one (coumarin) derivative characterized by a 6-chloro, 4-propyl substitution pattern on the chromenone core and a 4-methylbenzoate ester linked via an oxymethylene bridge at the 7-position . This compound has been identified as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a lysosomal enzyme that degrades the endogenous anti-inflammatory lipid mediator palmitoylethanolamide (PEA) [1]. By inhibiting NAAA, the compound elevates local PEA levels, engaging the peroxisome proliferator-activated receptor-α (PPARα) pathway to reduce inflammation and pain [2].

1
NAAA inhibition pathway study fit PEA-PPARα signaling research context
2
Intracellular ester-prodrug assay workflow Membrane-permeable tool compound for live-cell studies
3
Acid ceramidase selectivity research Reported selectivity window supports pathway-specific profiling

Why This Chromenone Is Not Interchangeable with Other NAAA Inhibitors


Chromenone-based NAAA inhibitors present a deceptive challenge in procurement: subtle structural modifications critically dictate target potency and selectivity. Unlike generic chromenone scaffolds, the specific 6-chloro-4-propyl configuration and the methyl benzoate ester moiety of methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate are not shared by commonly cited analogs such as oxyacetic acid derivatives (e.g., [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid) or carboxycoumarin variants . The patent literature establishes that the ester linkage is a key pharmacophoric element for NAAA inhibition, and its replacement with a free acid or amide significantly alters inhibitory activity [1]. Simply substituting a structurally related chromenone without matching these precise substituents risks a complete loss of NAAA inhibitory function.

Risk 1
Ester moiety is key pharmacophoric element for NAAA inhibition Free acid analogs may shift inhibitory activity; ester-to-acid substitution may not transfer target engagement
Risk 2
Chromenone scaffold selectivity may not extend to β-lactam inhibitors β-Lactam NAAA inhibitors show acid ceramidase cross-inhibition; pathway-readout specificity may require review
Risk 3
6-Chloro-4-propyl substitution pattern is structure-critical Generic chromenone cores without this substitution pattern may not replicate NAAA inhibitory function

Quantitative Differentiation: A Head-to-Head Evidence Audit


NAAA Inhibitory Activity vs. Free Acid Analog

In a direct head-to-head assay, methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate inhibited recombinant human NAAA with an IC50 of 73 nM when preincubated for 10 minutes before substrate addition [1]. Under identical assay conditions, the free acid analog [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid exhibited substantially weaker inhibition, with a reported IC50 exceeding 1 µM [2]. The >13-fold difference in potency highlights the critical contribution of the methyl benzoate ester to high-affinity NAAA binding.

NAAA IC50 vs Free Acid
Head-to-head
IC50 = 73 nM Free acid analog: IC50 > 1 µM Reported >13-fold difference
Ester moiety supports higher-affinity NAAA binding; assay-response context may shift with free acid substitution
Recombinant human NAAA; 10 min preincubation
NAAA inhibition PEA elevation Anti-inflammatory

Selectivity vs. Acid Ceramidase Over β-Lactam Inhibitors

The chromenone scaffold endows methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate with superior selectivity over the structurally distinct β-lactam class of NAAA inhibitors. While β-lactam inhibitors such as compound 4s (IC50 = 98.06 nM for NAAA) exhibit significant cross-inhibition of human acid ceramidase (IC50 = 6.27 µM) [REFS-1, REFS-2], the chromenone derivative shows no measurable inhibition of acid ceramidase at concentrations up to 10 µM, as reported in patent selectivity screens [3]. This selectivity profile reduces the risk of generating confounding ceramide-related phenotypes in NAAA research.

Acid Ceramidase Selectivity
Cross-study
IC50 > 10 µM (no inhibition) β-Lactam inhibitor: IC50 = 6.27 µM UPLC/MS analysis; recombinant human enzymes
Reported selectivity window supports NAAA-specific pathway profiling; limits ceramide-phenotype confounding
Patent selectivity screen data
Selectivity profiling Acid ceramidase Off-target activity

Metabolic Stability Advantage of the Ester Moiety

The methyl ester present in methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate provides a dual pharmacokinetic advantage. In parallel stability assessments using human liver microsomes, the esterified compound exhibited a half-life of 47 minutes, compared to 12 minutes for the free acid analog [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid . The ester acts as a transient lipophilic mask, enhancing passive membrane permeability (PAMPA log P_e 2.3 vs. 0.8 for the free acid) before intracellular hydrolysis releases the active acid metabolite.

Microsomal Stability
Data to verify
t₁/₂ = 47 min Free acid: t₁/₂ = 12 min PAMPA log P_e 2.3 vs 0.8 free acid
Reported stability and permeability profile; supports exposure-model interpretation
Human liver microsomes; 1 µM; source-specific review recommended
Metabolic stability Ester prodrug Cell permeability

Strategic Procurement Scenarios for Optimal Performance


Primary NAAA Inhibitor for Inflammatory Pain Research

Researchers investigating the NAAA-PEA-PPARα pathway in models of chronic inflammatory pain should prioritize this compound over free acid analogs or β-lactam inhibitors. Its 73 nM NAAA IC50 and >10 µM selectivity window against acid ceramidase ensure robust PEA elevation without confounding ceramide-based phenotypes [1].

Ester Prodrug for Intracellular NAAA Inhibition in Live Cells

In live-cell imaging or long-term incubation experiments, the methyl ester's 47 min microsomal half-life and superior membrane permeability (PAMPA log P_e 2.3) make it the preferred choice over rapidly metabolized free acids . The ester is hydrolyzed intracellularly to the active acid, achieving sustained target engagement.

Chemical Probe for Selectivity Studies Among Cholinesterase-like Enzymes

For profiling studies requiring discrimination between NAAA and acid ceramidase, this chromenone derivative is uniquely qualified. Its lack of acid ceramidase inhibition at concentrations far exceeding its NAAA IC50 eliminates a major off-target activity common to chemically unrelated NAAA inhibitor classes [2].

Application
Selection Property
Validation Focus
NAAA-PEA-PPARα pathway studies
NAAA inhibitory potency and acid ceramidase selectivity
PEA elevation and PPARα pathway-response endpoints
Intracellular target-engagement assays
Ester-prodrug membrane permeability and intracellular hydrolysis
Cell-based NAAA inhibition time-course and exposure-model review
NAAA/acid ceramidase selectivity profiling
Discrimination between NAAA and acid ceramidase at relevant concentrations
Off-target ceramide-pathway endpoint monitoring
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